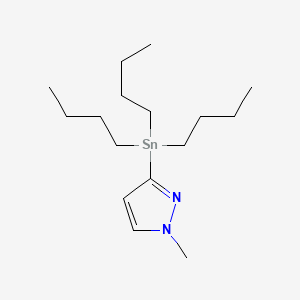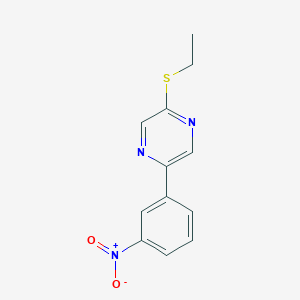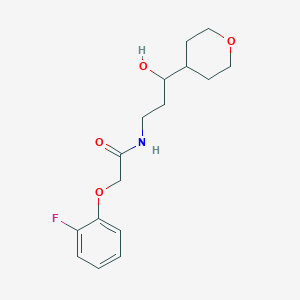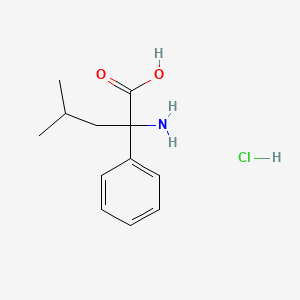
3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of 3-(Pyrrolidin-1-ylsulphonyl)pyridine can be achieved from Pyrrolidine and pyridine-3-sulfonyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Synthesis and Intermediate Applications
The research into compounds structurally related to 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine often focuses on their synthesis and potential applications as intermediates in the production of other chemical entities. For example, a study on the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for highly efficient herbicides like trifloxysulfuron, showcases the importance of such compounds in agricultural chemistry (Zuo Hang-dong, 2010).
Conducting Polymers and Electropolymerization
Research into the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes to produce conducting polymers highlights another potential application area. These monomers, due to their low oxidation potentials, can lead to polymers that are stable in their electrically conducting form, suggesting uses in electronic materials and devices (G. Sotzing, J. Reynolds, A. Katritzky, J. Soloducho, S. Belyakov, R. P. Musgrave, 1996).
Oxidation Reactions and Functionalized Pyridines
The development of methods for the oxidation of dihydropyridines to their corresponding pyridine derivatives under mild and heterogeneous conditions using solid acids is another example of the chemical utility of related compounds. Such oxidation processes are crucial for synthesizing functionalized pyridines, which are valuable in various chemical industries, including pharmaceuticals and materials science (M. Zolfigol, M. Bagherzadeh, K. Niknam, F. Shirini, I. Mohammadpoor‐Baltork, A. Ghorbani Choghamarani, M. Baghbanzadeh, 2006).
Catalytic Reactions and Redox Processes
The role of nitrates as redox co-catalysts in the aerobic Pd-catalyzed oxidation of unactivated sp(3)-C-H bonds, with oxygen derived from the solvent (acetic acid), points towards the catalytic potential of compounds within the same chemical space. Such catalytic systems are essential for the development of more efficient and sustainable chemical processes (Kara J. Stowers, A. Kubota, M. Sanford, 2012).
特性
IUPAC Name |
3-chloro-4-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-13-9-17-6-3-14(13)21-11-4-7-18(10-11)22(19,20)12-2-1-5-16-8-12/h1-3,5-6,8-9,11H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRWFVPCSAHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2893081.png)


![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2893088.png)
![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2893090.png)
![4-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2893091.png)
![N-[2,5-Di(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2893092.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide](/img/structure/B2893096.png)

![[3-(Propan-2-yl)oxetan-3-yl]methanol](/img/structure/B2893100.png)


